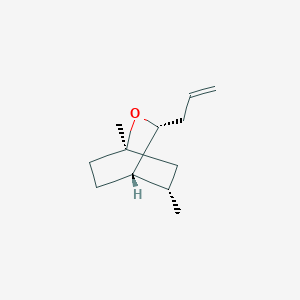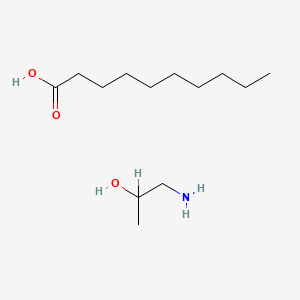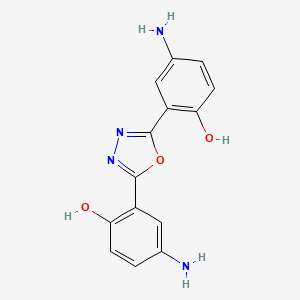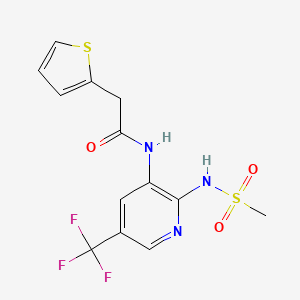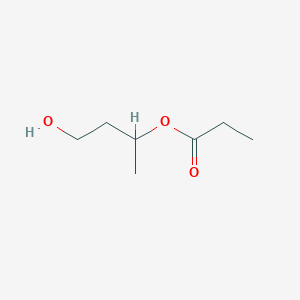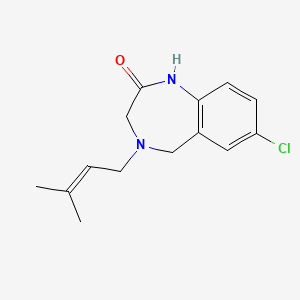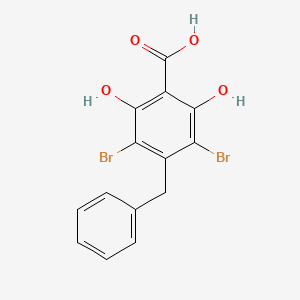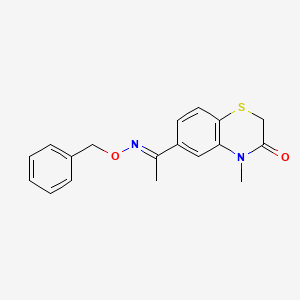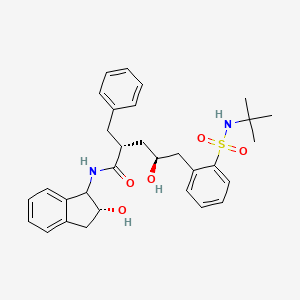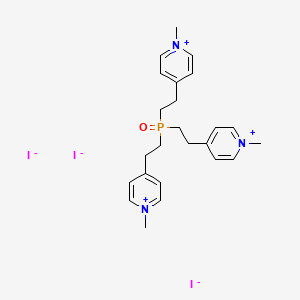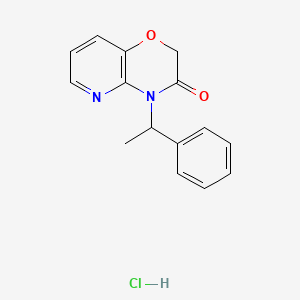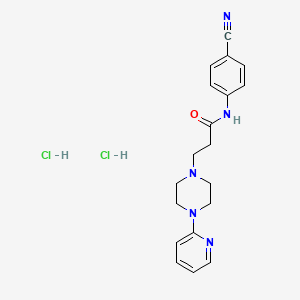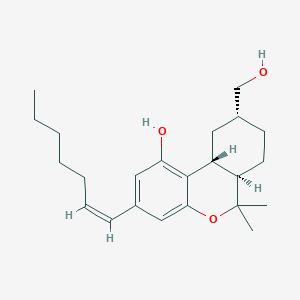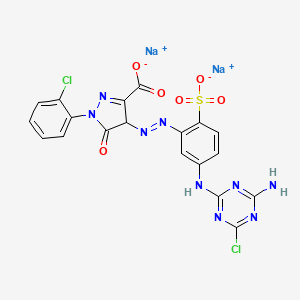
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, sodium salt is a complex organic compound. It is often used in various industrial applications, including dyes and pigments due to its vibrant color properties. This compound is known for its stability and resistance to various environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazine ring, followed by the introduction of the azo group, and finally the formation of the pyrazole ring. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are carefully measured and mixed, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound can be used as a staining agent due to its strong color properties. It is also studied for its potential biological activity and interactions with biomolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is widely used in the production of dyes and pigments. Its stability and resistance to fading make it ideal for use in textiles, plastics, and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid
- 4-((5-((4-Amino-6-chloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)-1-(2-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylicacid, potassium salt
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its stability, color properties, and reactivity make it valuable in various applications.
特性
CAS番号 |
99670-22-1 |
|---|---|
分子式 |
C19H11Cl2N9Na2O6S |
分子量 |
610.3 g/mol |
IUPAC名 |
disodium;4-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H13Cl2N9O6S.2Na/c20-9-3-1-2-4-11(9)30-15(31)13(14(29-30)16(32)33)28-27-10-7-8(5-6-12(10)37(34,35)36)23-19-25-17(21)24-18(22)26-19;;/h1-7,13H,(H,32,33)(H,34,35,36)(H3,22,23,24,25,26);;/q;2*+1/p-2 |
InChIキー |
SHBZDDCVTWQNFH-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


